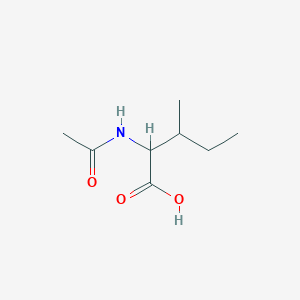

N-Acetylisoleucin

Übersicht

Beschreibung

N-Acetylisoleucine is a derivative of isoleucine, which is an essential amino acid. It is a white crystalline powder that is soluble in water and alcohol. N-Acetylisoleucine has been studied for its potential use in scientific research due to its ability to modulate neurotransmitter activity in the brain.

Wissenschaftliche Forschungsanwendungen

Anwendung in der Probiotikaforschung

“N-Acetylisoleucin” wurde in der Erforschung von Probiotika verwendet, insbesondere von Lactobacillus-Stämmen . Diese Bakterienpopulationen können durch die Verwendung von probiotischen Nahrungsergänzungsmitteln oder Ernährungsumstellungen verändert werden, was sich wiederum auf die Gesundheit des Wirts auswirkt. Die Produktion zahlreicher diskreter Verbindungen, darunter “this compound”, veranschaulicht die einzigartigen Eigenschaften und die Vielfalt zwischen den Stämmen .

Anwendung in der Schädlingsbekämpfung

“this compound” hat sich als vielversprechend in der Bekämpfung von landwirtschaftlichen Schädlingen und menschlichen Vektor-Mücken gezeigt . Die Verbindung wurde aus Actinokineospora fastidiosa isoliert und zeigte eine hohe Anti-Fressaktivität bei Spodoptera litura und Helicoverpa armigera, zwei polyphagen Schädlingen von landwirtschaftlichen Nutzpflanzen in den asiatischen Tropen . Sie zeigte auch larvizide Aktivität gegen die Mückenvektoren Ae. aegypti, An. stephensi und Cx. quinquefasciatus .

Wirkmechanismus

- Specifically, it interacts with the monocarboxylate transporter type 1 (MCT1) , which facilitates its uptake into cells. MCT1 has ubiquitous tissue expression, making it well-suited for distributing N-Acetylisoleucine .

Target of Action

Pharmacokinetics

Eigenschaften

IUPAC Name |

2-acetamido-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTWZSUNGHMMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942377 | |

| Record name | N-(1-Hydroxyethylidene)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3077-46-1, 19764-31-9, 20257-17-4, 33601-90-0 | |

| Record name | N-Acetyl-L-isoleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoleucine, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC203805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoleucine, DL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Hydroxyethylidene)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

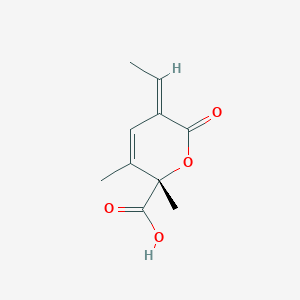

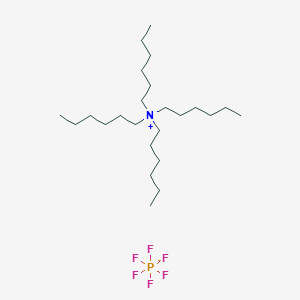

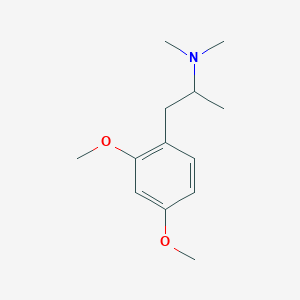

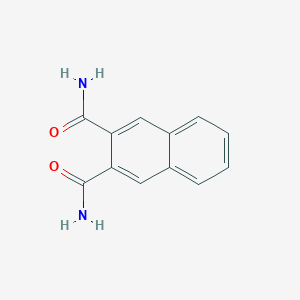

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

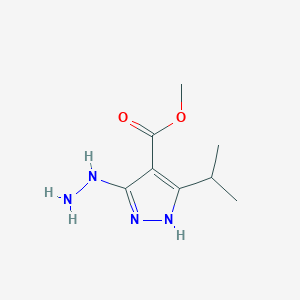

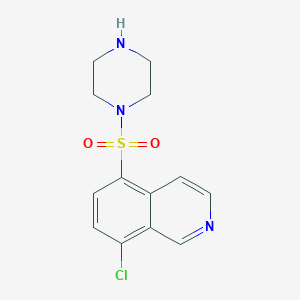

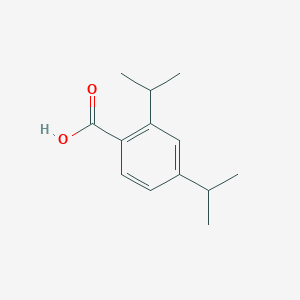

Feasible Synthetic Routes

Q1: What is the biological significance of N-acetylisoleucine and its relationship to amino acid metabolism?

A1: N-acetylisoleucine is an N-acetylated amino acid found in urine, often at elevated levels in individuals with certain metabolic disorders. While its specific biological role is not fully elucidated, its presence suggests an interplay with amino acid metabolism. One study found that patients with Maple Syrup Urine Disease (MSUD), a condition characterized by impaired metabolism of branched-chain amino acids, exhibited increased urinary excretion of N-acetylisoleucine, alongside N-acetylleucine and N-acetylvaline []. This observation suggests that N-acetylation might be a metabolic pathway involved in handling excess amino acids in these disorders.

Q2: How does N-acetylisoleucine interact with L-isoleucine in the context of malaria?

A3: Research on Plasmodium knowlesi, a malaria-causing parasite, sheds light on a potential interaction between N-acetylisoleucine and L-isoleucine. The study demonstrated that L-isoleucine is crucial for the in vitro growth of P. knowlesi []. While N-acetylisoleucine's specific impact wasn't directly investigated in this study, it's interesting to note that another isoleucine analog, L-O-methylthreonine, significantly inhibited DNA synthesis in the parasite. This inhibition was reversible by adding L-isoleucine, indicating a competitive mechanism. Although speculative, this raises the question of whether N-acetylisoleucine might also interfere with L-isoleucine utilization by the parasite, potentially hindering its growth. Further research is needed to explore this possibility.

Q3: Does increased protein intake after a subarachnoid hemorrhage impact N-acetylisoleucine levels?

A4: A study investigating the effects of a high-protein diet combined with neuromuscular electrical stimulation after aneurysmal subarachnoid hemorrhage found a positive correlation between protein intake and plasma N-acetylisoleucine levels []. This suggests that increased protein intake, potentially leading to elevated isoleucine levels, could result in greater N-acetylisoleucine production as a byproduct of isoleucine metabolism. This observation, while preliminary, highlights the potential impact of dietary interventions on N-acetylisoleucine levels and warrants further investigation into the long-term consequences and potential therapeutic implications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)

![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)